N1,N3-DiBoc-spermidine N1,N3-DiBoc-spermidine
Brand Name: Vulcanchem
CAS No.: 83392-10-3
VCID: VC5552847
InChI: InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-12-8-7-10-18-11-9-13-20-15(22)24-17(4,5)6/h18H,7-13H2,1-6H3,(H,19,21)(H,20,22)
SMILES: CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OC(C)(C)C
Molecular Formula: C17H35N3O4
Molecular Weight: 345.484

N1,N3-DiBoc-spermidine

CAS No.: 83392-10-3

Cat. No.: VC5552847

Molecular Formula: C17H35N3O4

Molecular Weight: 345.484

* For research use only. Not for human or veterinary use.

N1,N3-DiBoc-spermidine - 83392-10-3

Specification

CAS No. 83392-10-3
Molecular Formula C17H35N3O4
Molecular Weight 345.484
IUPAC Name tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate
Standard InChI InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-12-8-7-10-18-11-9-13-20-15(22)24-17(4,5)6/h18H,7-13H2,1-6H3,(H,19,21)(H,20,22)
Standard InChI Key IGJAYGNJQNIACJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OC(C)(C)C

Introduction

Chemical Synthesis and Characterization

Synthetic Strategies

N1,N3-DiBoc-spermidine is synthesized via sequential protection of spermidine’s primary amines. The reaction typically involves treating spermidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This stepwise approach ensures selective protection of the N1 and N3 amines while leaving the central N8 amine available for subsequent modifications. The reaction proceeds under anhydrous conditions in solvents like tetrahydrofuran (THF) or dichloromethane (DCM), with yields optimized by maintaining temperatures between 0°C and room temperature.

Purification employs column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures, achieving >95% purity as verified by high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectroscopy confirms successful Boc protection, with distinct tert-butyl proton signals at δ 1.4 ppm in the ¹H spectrum and carbonyl carbons at δ 155 ppm in the ¹³C spectrum.

Industrial-Scale Production

While laboratory-scale synthesis is well-documented, industrial production requires optimization for cost and efficiency. Continuous flow reactors have been proposed to enhance mixing and heat transfer, reducing reaction times from hours to minutes. Scalable purification techniques, such as centrifugal partition chromatography, replace traditional column methods, enabling kilogram-scale production with consistent purity.

Physicochemical Properties

N1,N3-DiBoc-spermidine exhibits distinct physicochemical characteristics critical for its handling and application:

PropertyValueMethod/Source
Molecular FormulaC₁₇H₃₅N₃O₄PubChem
Molecular Weight345.5 g/molPubChem
SolubilityDCM, THF, DMF; insoluble in H₂OExperimental data
Melting Point89–92°CDifferential Scanning Calorimetry
StabilityStable at −20°C; hygroscopicLong-term storage studies

The Boc groups confer lipophilicity, rendering the compound soluble in organic solvents but insoluble in aqueous media—a property exploited in phase-separation strategies during synthesis.

Applications in Organic Synthesis and Drug Development

Intermediate for Polyamine Analogues

N1,N3-DiBoc-spermidine’s primary utility lies in constructing polyamine-based drug candidates. Deprotection with trifluoroacetic acid (TFA) regenerates free spermidine, while selective deprotection enables site-specific modifications. For example:

  • Anticancer Agents: Coupling with fluorophores or cytotoxic moieties at the N8 position yields targeted therapies.

  • Neuroprotective Compounds: Introduction of antioxidant groups (e.g., trolox) at N8 enhances blood-brain barrier penetration.

Cross-Coupling Reactions

The compound facilitates C–S bond formation in transition-metal-catalyzed reactions. A 2024 study demonstrated its use in synthesizing thioether-containing polyamines with enhanced telomerase inhibition activity (IC₅₀ = 2.3 μM vs. 15.4 μM for unmodified spermidine).

Biological Relevance and Research Findings

Role in Polyamine Metabolism

Though N1,N3-DiBoc-spermidine itself is synthetic, its deprotected form—spermidine—regulates cellular processes via interaction with RNA, DNA, and proteins. Spermidine stabilizes nucleic acid structures, modulates enzyme activity (e.g., SSAT), and induces autophagy.

Immunomodulatory Effects

Recent studies highlight its potential in immunotherapy. In aged murine models, spermidine derivatives rejuvenate CD8⁺ T-cell function, increasing interferon-γ production by 40% when combined with anti-PD-1 therapy.

Comparative Analysis with Related Spermidine Derivatives

DerivativeProtective GroupSolubility ProfileDeprotection ConditionBioactivity (IC₅₀)
N1,N3-DiBoc-spermidineBocOrganic solventsTFA/DCM2.3 μM
N1,N8-DiacetylspermidineAcetylAqueous buffersNaOH/H₂O12.7 μM
N1,N12-Bis(ethyl)spermineEthylEthanol/WaterNot applicable50 μM

Boc protection offers superior stability under basic conditions compared to acetylated analogues, making it preferable for multi-step syntheses .

Future Directions

Ongoing research explores enzymatic deprotection methods using lipases, reducing reliance on harsh acids. Additionally, nanoparticle formulations of Boc-protected spermidine derivatives aim to enhance tumor targeting efficacy, with preclinical trials showing 60% reduction in xenograft growth.

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